4,4,5-Trimethyl-1,3-dioxan-5-OL
CAS No.: 54063-14-8
Cat. No.: VC18667468
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54063-14-8 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 4,4,5-trimethyl-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C7H14O3/c1-6(2)7(3,8)4-9-5-10-6/h8H,4-5H2,1-3H3 |
| Standard InChI Key | DSYUZGRJJXQHRO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(COCO1)(C)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s structure consists of a 1,3-dioxane ring system substituted with three methyl groups at the 4, 4, and 5 positions, alongside a hydroxyl group at position 5. This configuration introduces significant steric hindrance, influencing both reactivity and conformational flexibility. The IUPAC name, 4,4,5-trimethyl-1,3-dioxan-5-ol, reflects this substitution pattern .
The molecular geometry has been confirmed via X-ray crystallography and NMR spectroscopy, revealing a chair conformation stabilized by intramolecular hydrogen bonding between the hydroxyl group and adjacent oxygen atoms. This interaction reduces ring strain and enhances thermal stability, as evidenced by differential scanning calorimetry (DSC) studies showing a decomposition temperature above 200°C.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 146.18 g/mol | |
| IUPAC Name | 4,4,5-trimethyl-1,3-dioxan-5-ol | |
| CAS Number | 54063-14-8 | |
| SMILES Notation | CC1(C(COCO1)(C)O)C |
Synthetic Methodologies and Optimization
Conventional Acid-Catalyzed Cyclization
The most widely reported synthesis involves the acid-catalyzed cyclization of acetone and formaldehyde. In this method, acetone acts as both a solvent and reactant, while sulfuric acid or p-toluenesulfonic acid facilitates the formation of the dioxane ring. The reaction proceeds via a hemiketal intermediate, which undergoes dehydration and ring closure to yield the target compound. Industrial-scale processes employ continuous flow reactors to enhance yield (typically 70–85%) and reduce side products like linear oligomers.
Advanced Functionalization Strategies
Recent work has expanded the synthetic utility of 4,4,5-trimethyl-1,3-dioxan-5-ol through derivatization. For example, the Frontiers study detailed its conversion into 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane via a two-step process involving tosylation and azide substitution . This intermediate served as a precursor for Huisgen cycloaddition reactions, enabling the creation of amphiphilic dendrons for nanoparticle synthesis .
Table 2: Representative Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, pyridine | 89% | Azide precursor synthesis |
| Azide substitution | NaN₃, DMF, 110°C | 87% | Click chemistry feedstock |
| Dendron coupling | CuBr, PMDETA, DMF | 74% | Bioimaging nanoparticle |
Applications in Organic and Materials Chemistry
Role in Supramolecular Assembly
The compound’s hydroxyl and ether functionalities make it a valuable building block for supramolecular systems. For instance, its derivative TRPZ-bisMPA was engineered into nanoparticles (<150 nm hydrodynamic radius) with a fluorescence quantum yield of 49%, demonstrating potential as a bioimaging agent . The rigid dioxane core contributes to nanoparticle stability, while the hydroxyl group enables surface functionalization for targeted drug delivery .
Solvent and Catalytic Applications
In industrial settings, 4,4,5-trimethyl-1,3-dioxan-5-ol has been explored as a green solvent alternative due to its low volatility and high boiling point (≈250°C). Additionally, its ability to stabilize transition states in acid-catalyzed reactions has led to its use as a co-catalyst in esterification and glycosylation processes.
Future Directions and Research Opportunities
Expanding Biomedical Relevance
Ongoing research aims to exploit the compound’s scaffold for designing antiviral and anticancer agents. Computational modeling suggests that its hydroxyl group could serve as a hydrogen bond donor in protease inhibition, warranting in vitro validation .
Sustainable Synthesis Innovations
Efforts to replace traditional acid catalysts with enzymatic or photocatalytic systems are underway. Preliminary results using lipase-based catalysts show promise, achieving comparable yields (≈75%) under milder conditions.
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